

# An In-Depth Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonamide

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## Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzenesulfonamide

Cat. No.: B1272165

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This technical guide provides a comprehensive overview of **4-Bromo-2,5-difluorobenzenesulfonamide**, a halogenated aromatic sulfonamide with significant potential in research and drug development. The document details its physicochemical properties, safety information, synthesis protocols, and potential biological activities, with a focus on its role as a potential enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

**4-Bromo-2,5-difluorobenzenesulfonamide** is a substituted aromatic sulfonamide. The presence of bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 214209-98-0  | [1][2][3] |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> BrF <sub>2</sub> NO <sub>2</sub> S | [1][2]    |
| Molecular Weight  | 272.07 g/mol   | [3]       |
| Melting Point     | 167-169 °C   | [1]       |
| IUPAC Name        | 4-bromo-2,5-difluorobenzenesulfonamide                           | [2]       |

## Safety and Toxicology

While a complete Safety Data Sheet (SDS) for **4-Bromo-2,5-difluorobenzenesulfonamide** is not publicly available, data from structurally similar compounds and general knowledge of halogenated aromatics can provide guidance on its safe handling. The primary precursor, 4-Bromo-2,5-difluorobenzenesulfonyl chloride, is classified as a corrosive solid, indicating that the sulfonamide derivative should be handled with care.

### General Hazards of Structurally Related Compounds:

- **Brominated Aromatic Compounds:** Long-term exposure to some polybrominated aromatic compounds has been associated with changes leading to porphyria and potential hepatotoxicity. The acute toxicity of many of these compounds is considered low, with LD50 values often exceeding 1 g/kg.[4]
- **Fluorinated Benzenesulfonamides:** These compounds are generally considered to be of interest for their biological activity rather than their inherent toxicity in a research setting. However, as with all chemicals, appropriate personal protective equipment should be used.
- **General Handling Precautions:** It is recommended to handle this compound in a well-ventilated area, wearing protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

## Synthesis and Experimental Protocols

The synthesis of **4-Bromo-2,5-difluorobenzenesulfonamide** typically proceeds through a two-step process, starting from 2-bromo-1,4-difluorobenzene. The following is a general experimental protocol based on the synthesis of a closely related analog, N-cyclopropyl-4-bromo-2,5-difluorobenzenesulfonamide.[5]

### Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

This initial step involves the chlorosulfonation of 2-bromo-1,4-difluorobenzene.

Methodology:

- Dissolve 2-bromo-1,4-difluorobenzene in a suitable anhydrous solvent such as dichloromethane in a reaction vessel equipped with a stirring mechanism and under an inert atmosphere.
- Cool the solution to a low temperature (e.g., 0-5 °C) using an ice bath.
- Slowly add chlorosulfonic acid to the cooled solution while maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.
- Carefully quench the reaction by pouring it over crushed ice.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Remove the solvent under reduced pressure to yield the crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.

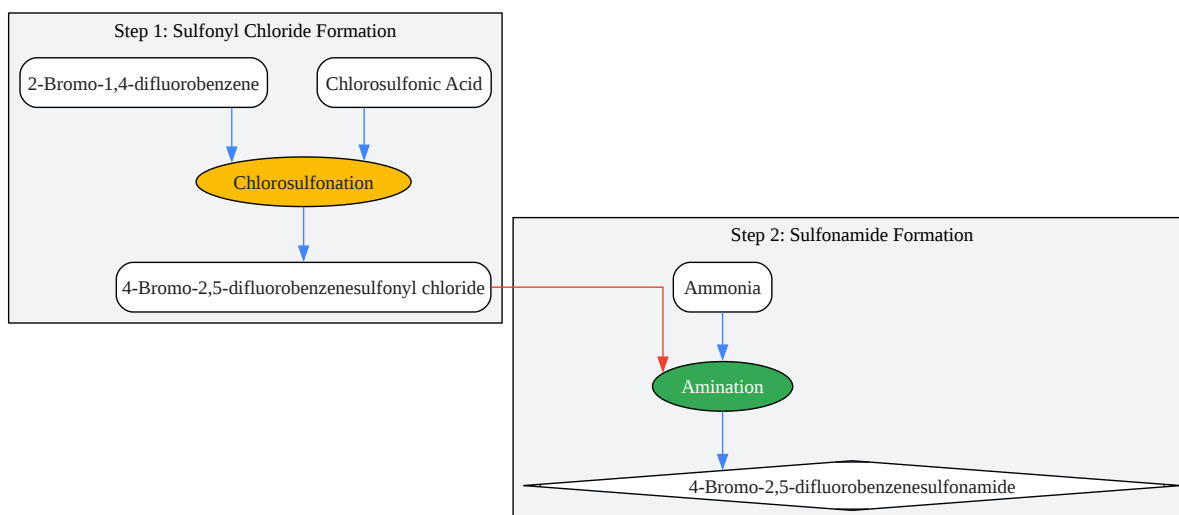
## Step 2: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide

The final step is the amination of the sulfonyl chloride with an ammonia source.

Methodology:

- Dissolve the 4-Bromo-2,5-difluorobenzenesulfonyl chloride in an anhydrous solvent like dichloromethane.
- In a separate vessel, prepare a solution of aqueous ammonia.
- Cool the sulfonyl chloride solution to 0-5 °C.
- Slowly add the ammonia solution to the stirred sulfonyl chloride solution. A base such as triethylamine can be added to neutralize the hydrochloric acid formed during the reaction.<sup>[5]</sup>

- Allow the reaction to proceed at room temperature for several hours.
- After the reaction is complete, dilute the mixture with water and separate the organic layer.
- Wash the organic layer with dilute acid, water, and brine.
- Dry the organic layer over an anhydrous drying agent.
- Remove the solvent under reduced pressure to obtain the crude **4-Bromo-2,5-difluorobenzenesulfonamide**.
- Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.



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Synthetic workflow for **4-Bromo-2,5-difluorobenzenesulfonamide**.

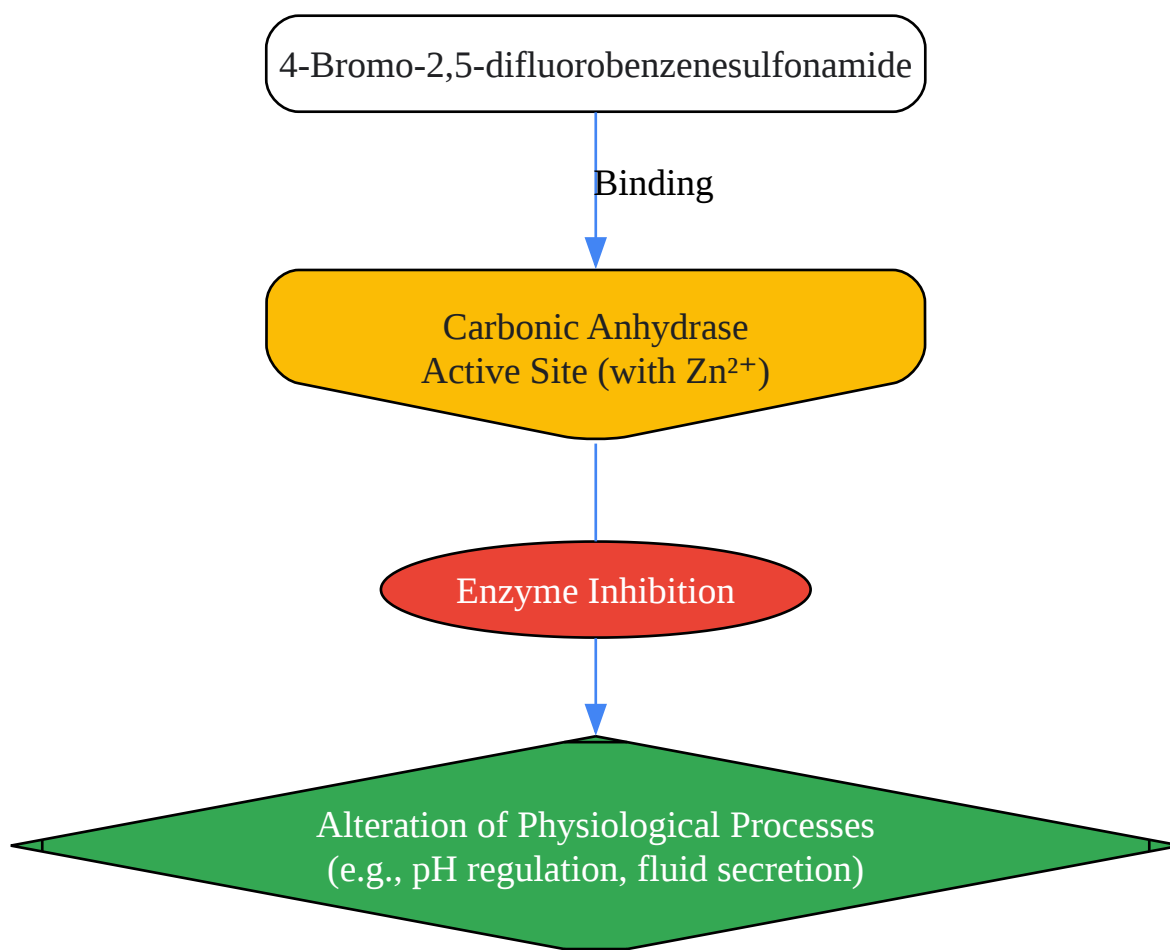
## Biological Activity and Potential Applications

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of fluorine atoms can enhance properties such as metabolic stability and binding affinity to biological targets.[\[6\]](#)[\[7\]](#)

### Carbonic Anhydrase Inhibition

A primary area of investigation for fluorinated benzenesulfonamides is their potent inhibitory activity against carbonic anhydrases (CAs).[\[8\]](#) CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[\[9\]](#) These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[\[10\]](#)

The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of the enzyme.[\[11\]](#) The substituents on the benzene ring modulate the binding affinity and selectivity for different CA isoforms.



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Proposed mechanism of action via carbonic anhydrase inhibition.

## Other Potential Activities

- **Anticancer and Antiviral Applications:** Structurally related sulfonamides have been investigated for their potential as anticancer and antiviral agents.[5] For instance, some sulfonamides act as inhibitors of the non-nucleoside thumb pocket 2 HCV NS5B polymerase, an enzyme crucial for the replication of the Hepatitis C virus.[5]
- **Inhibition of Protein Fibrillation:** Certain fluorinated sulfonamide compounds have been shown to inhibit the fibrillation of proteins like insulin,  $\alpha$ -synuclein, and A $\beta$ . This suggests a potential therapeutic application in amyloid-related disorders such as Parkinson's and Alzheimer's diseases.[12]

## Conclusion

**4-Bromo-2,5-difluorobenzenesulfonamide** is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its structural features suggest a strong potential for biological activity, particularly as an inhibitor of carbonic anhydrases. Further research is warranted to fully elucidate its pharmacological profile, toxicological properties, and therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in exploring the applications of this and related compounds in drug discovery and development.

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## References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. scbt.com [scbt.com]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | 1055996-06-9 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Sulfonamide Derivatives on the  $\beta$ -Carbonic Anhydrase (MpaCA) from *Malassezia pachydermatis*, a Commensal, Pathogenic Fungus Present in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 12. [epublications.vu.lt](https://epublications.vu.lt) [[epublications.vu.lt](https://epublications.vu.lt)]
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